BenchChemオンラインストアへようこそ!

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid

NSAID antiinflammatory biphenylylacetic acid

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid (CAS 75852-44-7) is a member of the 4',5-disubstituted 3-biphenylylacetic acid series, specifically designated as compound 5b (R = 4-MeOPh, R' = NHAc, R'' = H) in a foundational structure–activity relationship (SAR) study published in the Journal of Medicinal Chemistry. Its molecular formula is C₁₇H₁₇NO₄ with a molecular weight of 299.32 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 75.6 Ų.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 75852-44-7
Cat. No. B13767288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid
CAS75852-44-7
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1)C2=CC=C(C=C2)OC)CC(=O)O
InChIInChI=1S/C17H17NO4/c1-11(19)18-15-8-12(9-17(20)21)7-14(10-15)13-3-5-16(22-2)6-4-13/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyKYXVPXHHLDZSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid (CAS 75852-44-7): A Structurally Defined 4',5-Disubstituted 3-Biphenylylacetic Acid Reference Standard for NSAID SAR


2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid (CAS 75852-44-7) is a member of the 4',5-disubstituted 3-biphenylylacetic acid series, specifically designated as compound 5b (R = 4-MeOPh, R' = NHAc, R'' = H) in a foundational structure–activity relationship (SAR) study published in the Journal of Medicinal Chemistry. [1] Its molecular formula is C₁₇H₁₇NO₄ with a molecular weight of 299.32 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 75.6 Ų. [2] This compound was synthesized and pharmacologically evaluated alongside 21 congeners (5a–v) as an analogue of the lead compound DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid). [1]

Why 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid Cannot Be Interchanged with Other 4',5-Disubstituted 3-Biphenylylacetic Acid Analogs


Within the 4',5-disubstituted 3-biphenylylacetic acid chemotype, minor structural modifications produce drastic, non-linear changes in pharmacological activity. The original SAR study by Tamura et al. demonstrated that the simultaneous presence of an acetamido (NHAc) group at position 5 and a methoxy (OMe) group at position 4'—the precise substitution pattern of the target compound 5b—completely abrogates both antiinflammatory and analgesic activity, in stark contrast to the potent activity observed with halogen substituents at position 5 or the 4'-chloro-5-methoxy combination of the lead compound DKA-9. [1] Consequently, generic substitution with any other member of this series, even enantiomeric or positional isomers, will produce entirely different pharmacological outcomes, making compound-specific procurement essential for reproducible SAR, negative-control, or analytical reference applications. [1]

Quantitative Head-to-Head Evidence: Where 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid Differs from Its Closest Analogs


Complete Loss of Antiinflammatory Activity in the Carrageenan Rat Paw Edema Assay Versus the Lead Compound DKA-9

In the carrageenan-induced rat paw edema assay, compound 5b (the target compound) produced 0% inhibition of paw swelling at an oral dose of 50 mg/kg measured 3 hours post-administration. In contrast, the lead compound DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid, compound 1) exhibited 65% inhibition at 20 mg/kg (p < 0.001) and 39% at 10 mg/kg (p < 0.01) in the same assay. Even the most potent congener in the series, 5-fluoro-3-biphenylylacetic acid (5m), demonstrated 45% inhibition at 20 mg/kg and 26% at 10 mg/kg. The authors explicitly noted that compounds bearing acetamido or amino groups at position 5 or the methoxy group at position 4' (5a–f, h, k) lacked activity entirely. [1]

NSAID antiinflammatory biphenylylacetic acid carrageenan edema

Absence of Analgesic Activity in the Acetic Acid Writhing Assay Versus DKA-9 and Indomethacin

In the AcOH-induced writhing assay in mice, compound 5b showed no analgesic activity with an ED₅₀ exceeding 50 mg/kg (PO). By comparison, DKA-9 showed an ED₅₀ of 16.1 mg/kg (95% CI: 8.9–30.0), and the clinical reference indomethacin achieved an ED₅₀ of 3.1 mg/kg (95% CI: 1.5–6.5). The known analgesic 2-(3-biphenylyl)propionic acid (5o) exhibited an ED₅₀ of 26.8 mg/kg (95% CI: 11.7–61.6). The authors reported that most compounds in the series were inactive (ED₅₀ > 50 mg/kg) with the exceptions of 5q, 5o, DKA-9, and indomethacin. [1]

analgesic writhing assay NSAID biphenylylacetic acid

Structural Determinant of Inactivity: The Acetamido Group at Position 5 Combined with 4'-Methoxy Substitution

Systematic SAR analysis across all 22 compounds (5a–v) revealed that the presence of an acetamido (NHAc) or amino (NH₂) group at position 5, or a methoxy (OMe) group at position 4', consistently resulted in complete loss of activity (compounds 5a–f, h, k). The target compound 5b carries both the 5-NHAc and 4'-OMe substituents—a dual-inactivating motif. In contrast, replacement of 5-NHAc with hydrogen (5h), chlorine (5k), or fluorine (5m, 5n) restored or enhanced activity. Notably, 5i (4'-chloro, 5-H), the demethoxylated analog of DKA-9, retained approximately half the activity of DKA-9 at 20 mg/kg, underscoring the importance of the 5-substituent. [1]

structure-activity relationship SAR acetamido biphenylylacetic acid

Distinct Physicochemical Identity: Melting Point and Synthetic Yield Differentiate 5b from Active Analogs

Compound 5b exhibits a melting point of 186–187 °C (recrystallized from MeOH) with an overall synthetic yield of 47% (crude), 33% after recrystallization, distinguishing it from close structural analogs. For comparison, the parent compound 5a (R = Ph, no 4'-OMe) melts at 166–168 °C, while the active analog 5m (5-F) melts at 96.5–97 °C, and DKA-9 (compound 1) melts at 143–145 °C. These distinct melting points, reflecting differences in crystal lattice energy attributable to the 4'-methoxy and 5-acetamido substituents, serve as unambiguous identity and purity markers for procurement and quality control. [1]

melting point synthetic yield physicochemical property quality control

Computational QSAR Relevance: Compound 5b as a Validated Data Point in COX Inhibitor Design Models

The biological activity data for the 4',5-disubstituted 3-biphenylylacetic acid series, including compound 5b, has been utilized as the foundation for multiple quantitative structure–activity relationship (QSAR) studies aimed at rational cyclooxygenase (COX) inhibitor design. A 2009 DFT-based QSAR study used the full dataset of 22 compounds (5a–v plus DKA-9) to develop models employing nucleus-independent chemical shift (NICS) as a novel descriptor, achieving improved predictive power for in vitro COX-inhibiting activity. The inclusion of inactive compounds such as 5b is essential for defining the activity cliff and establishing the negative boundary of the chemical space in these models. [2] Procurement of the authentic compound ensures the integrity of QSAR training sets and model validation. [1][2]

QSAR COX inhibitor DFT biphenyl acetic acid computational chemistry

Scientifically Validated Application Scenarios for Procuring 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid (CAS 75852-44-7)


Negative Control Compound for In Vivo Antiinflammatory Screening of Novel Biphenylylacetic Acid Derivatives

Compound 5b serves as a structurally faithful yet pharmacologically silent negative control for in vivo antiinflammatory screens. At an oral dose of 50 mg/kg, it produces 0% inhibition of carrageenan-induced rat paw edema, compared with 65% inhibition for the active lead DKA-9 at 20 mg/kg. [1] This allows researchers to differentiate compound-specific antiinflammatory effects from nonspecific stress responses, vehicle effects, or assay artifacts in rodent models. The compound's inactivity is not due to poor bioavailability or instability but is a direct consequence of the 5-NHAc and 4'-OMe substituent combination, as established by systematic SAR. [1]

QSAR Model Training and Validation Dataset Component for COX Inhibitor Design

The published antiinflammatory activity data for compound 5b (0% inhibition at 50 mg/kg PO in the carrageenan paw edema assay) is an integral data point in the 22-compound 4',5-disubstituted 3-biphenylylacetic acid QSAR dataset. [1][3] Multiple regression QSAR models built on this dataset (r = 0.838, r² = 0.702) and DFT-based models incorporating NICS descriptors have been published. [3] Procuring authentic 5b enables medicinal chemistry and computational groups to reproduce published models, validate new descriptors, and benchmark virtual screening workflows against experimentally confirmed inactive compounds.

Analytical Reference Standard for HPLC, LC-MS, and Melting Point-Based Identity Confirmation

With a well-characterized melting point of 186–187 °C (significantly higher than all active analogs in the series, including DKA-9 at 143–145 °C, 5m at 96.5–97 °C, and 5a at 166–168 °C), compound 5b provides a distinctive thermal identity marker for reference standard applications. [1] The compound's molecular formula (C₁₇H₁₇NO₄), exact mass (299.11575802 Da), and unique InChIKey (KYXVPXHHLDZSDH-UHFFFAOYSA-N) enable unambiguous identification by LC-MS and NMR. [2] Procurement of the authenticated compound supports method development, system suitability testing, and retention time indexing for analytical laboratories working with biphenylylacetic acid libraries.

Pharmacology Teaching and SAR Demonstration Tool

The stark activity contrast between compound 5b (completely inactive) and its close structural relative DKA-9 (ED₅₀ = 5 mg/kg antiinflammatory; ED₅₀ = 16.1 mg/kg analgesic) provides an exceptional teaching example of how minor substituent changes (NHAc vs. H vs. F vs. Cl at position 5; OMe vs. Cl at position 4') can produce all-or-nothing pharmacological outcomes. [1] This compound pair is ideal for undergraduate and graduate pharmacology laboratory courses demonstrating the principles of SAR, pharmacophore mapping, and the difference between pharmacokinetic and pharmacodynamic determinants of in vivo activity.

Quote Request

Request a Quote for 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.